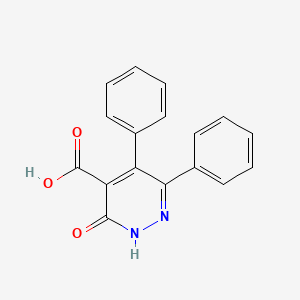
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
描述
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid: is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of a pyridazine ring substituted with phenyl groups and a carboxylic acid group
作用机制
Target of Action
Similar compounds have been known to inhibit xanthine oxidase , an enzyme involved in purine metabolism.
Mode of Action
It’s suggested that similar compounds bind to the active site of their target enzymes through novel interaction modes .
Action Environment
The synthesis of similar compounds has been achieved in solvent-free conditions, suggesting potential environmental resilience .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid typically involves the condensation of substituted benzil with cyanoacetyl hydrazide in the presence of a catalyst. One efficient method employs a nano catalyst, such as Ce0.94Ca0.05Sr0.01O1.94 (CCSO), under solvent-free conditions at 110°C for 24 minutes . This method offers high yields (90-95%) and a short reaction time.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed.
Major Products Formed:
Oxidation: Formation of phenyl ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Analytical Chemistry: The compound can be used as a standard or reference material in analytical techniques.
相似化合物的比较
- 3-Oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamide
- 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile
Comparison:
- 3-Oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamide: This compound differs by having an amide group instead of a carboxylic acid group. It may exhibit different solubility and reactivity profiles.
- 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile: The presence of a nitrile group instead of a carboxylic acid group can significantly alter the compound’s chemical properties and potential applications.
Uniqueness:
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential for diverse applications in various scientific fields.
属性
IUPAC Name |
6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16-14(17(21)22)13(11-7-3-1-4-8-11)15(18-19-16)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQZCIUBHVXWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352735 | |
| Record name | F3099-5022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82231-91-2 | |
| Record name | F3099-5022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
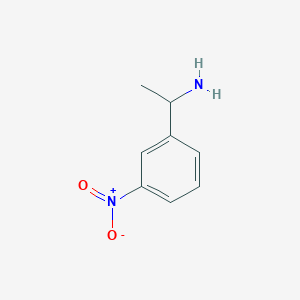
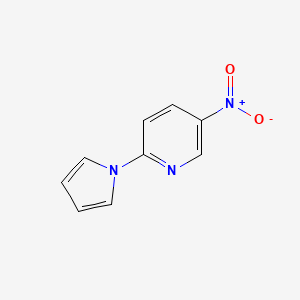

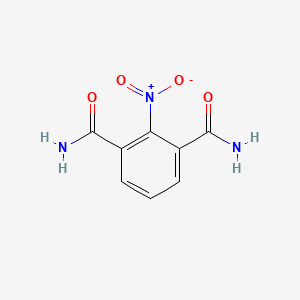

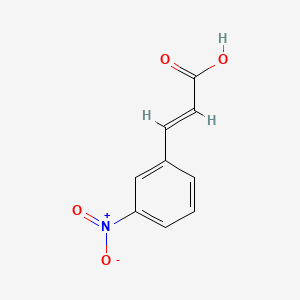


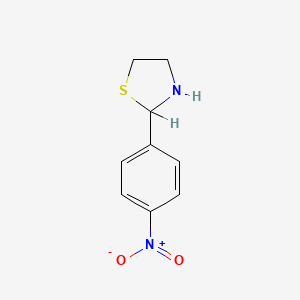
![[(2-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B3023447.png)
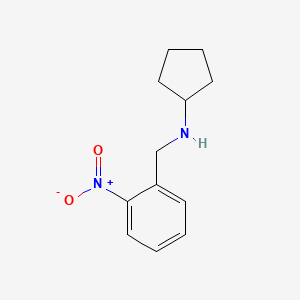

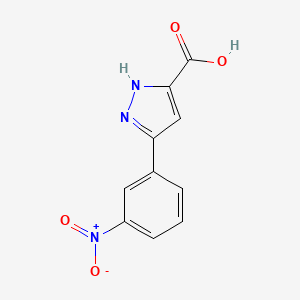
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B3023455.png)
